molecular formula C7H6N2O3 B13408859 Methyl 4-formylpyrimidine-2-carboxylate

Methyl 4-formylpyrimidine-2-carboxylate

Cat. No.: B13408859
M. Wt: 166.13 g/mol
InChI Key: BIDIBNROAUBFBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-formylpyrimidine-2-carboxylate is an organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are essential in various biological processes This compound is characterized by a pyrimidine ring substituted with a formyl group at the 4-position and a carboxylate ester group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-formylpyrimidine-2-carboxylate typically involves the formylation of pyrimidine derivatives. One common method is the Vilsmeier-Haack reaction, where a pyrimidine derivative is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction proceeds under mild conditions, usually at room temperature or slightly elevated temperatures, to yield the desired formylated product.

Industrial Production Methods: Industrial production of this compound may involve large-scale formylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-formylpyrimidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the formyl group can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions:

    Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed:

    Oxidation: Methyl 4-carboxypyrimidine-2-carboxylate.

    Reduction: Methyl 4-hydroxymethylpyrimidine-2-carboxylate.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-formylpyrimidine-2-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives and heterocyclic compounds.

    Biology: It can be used in the study of enzyme interactions and as a precursor for the synthesis of nucleotide analogs.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 4-formylpyrimidine-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The pyrimidine ring can also engage in π-π stacking interactions with aromatic residues in proteins, contributing to its biological activity.

Comparison with Similar Compounds

    Methyl 4-carboxypyrimidine-2-carboxylate: Similar structure but with a carboxylic acid group instead of a formyl group.

    Methyl 4-hydroxymethylpyrimidine-2-carboxylate: Similar structure but with a hydroxymethyl group instead of a formyl group.

    Methyl 4-aminopyrimidine-2-carboxylate: Similar structure but with an amino group instead of a formyl group.

Uniqueness: Methyl 4-formylpyrimidine-2-carboxylate is unique due to the presence of the formyl group, which imparts distinct reactivity and potential for further functionalization. The formyl group can be selectively modified, allowing for the synthesis of a wide range of derivatives with diverse biological and chemical properties.

Properties

Molecular Formula

C7H6N2O3

Molecular Weight

166.13 g/mol

IUPAC Name

methyl 4-formylpyrimidine-2-carboxylate

InChI

InChI=1S/C7H6N2O3/c1-12-7(11)6-8-3-2-5(4-10)9-6/h2-4H,1H3

InChI Key

BIDIBNROAUBFBZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=CC(=N1)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.